![molecular formula C25H33N3O8S B10819471 2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide](/img/structure/B10819471.png)
2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 41, identified by the PubMed ID 31855425, is a structurally novel, potent, selective, and orally bioavailable inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit delta (PI3Kδ). This compound has been developed for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases due to its selective inhibition of PI3Kδ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 41 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of compound 41 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Compound 41 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in the reactions of compound 41 include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions often involve controlled temperatures, ranging from room temperature to elevated temperatures, and specific reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of compound 41 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Compound 41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3Kδ and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of PI3Kδ in cell signaling, proliferation, and survival.
Medicine: Explored for its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease.
Mechanism of Action
Compound 41 exerts its effects by selectively inhibiting the activity of PI3Kδ, a key enzyme involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This inhibition disrupts the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that regulates various cellular processes, including cell growth, survival, and metabolism. By blocking PI3Kδ activity, compound 41 can modulate immune responses and reduce inflammation, making it a promising candidate for the treatment of inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Compound 42: Another PI3Kδ inhibitor with a similar structure but different functional groups.
Compound 43: A PI3Kδ inhibitor with a different core structure but similar inhibitory activity.
Compound 44: A dual PI3Kδ and PI3Kγ inhibitor with broader activity against multiple isoforms of PI3K.
Uniqueness
Compound 41 is unique due to its high selectivity for PI3Kδ, which minimizes off-target effects and reduces the risk of adverse reactions. Its oral bioavailability also makes it a convenient option for therapeutic use. Additionally, the structural novelty of compound 41 provides a distinct advantage in terms of patentability and intellectual property protection .
properties
Molecular Formula |
C25H33N3O8S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C25H33N3O8S/c1-31-5-6-37(29,30)27-23-8-18(10-26-25(23)32-2)17-7-19-12-33-16-22(19)24(9-17)36-15-21-11-28(3-4-35-21)20-13-34-14-20/h7-10,20-21,27H,3-6,11-16H2,1-2H3/t21-/m1/s1 |
InChI Key |
ZWPJBXLFZFLGMV-OAQYLSRUSA-N |
Isomeric SMILES |
COCCS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(COC3)C(=C2)OC[C@H]4CN(CCO4)C5COC5)OC |
Canonical SMILES |
COCCS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(COC3)C(=C2)OCC4CN(CCO4)C5COC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
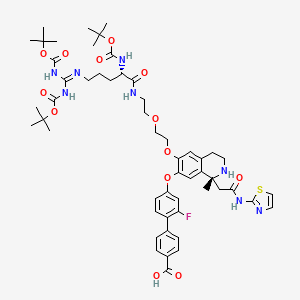
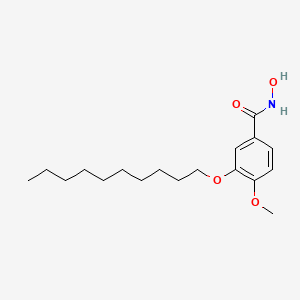
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
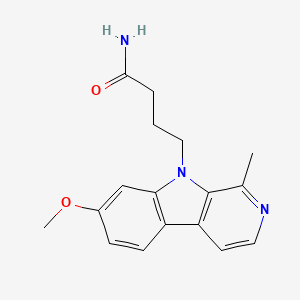
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)

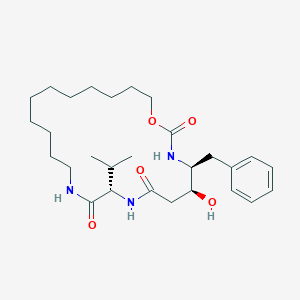
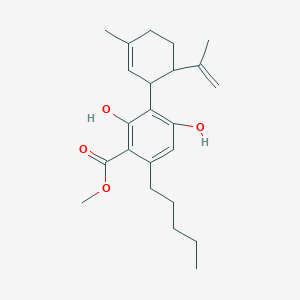
![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one](/img/structure/B10819469.png)
![9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one](/img/structure/B10819473.png)